2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the pyrimidine core.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, typically using ethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylmorpholino)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-aminopyrimidine-4,6-diamine
Uniqueness
2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-4-27-14-7-5-13(6-8-14)20-17-15(24(25)26)16(19)21-18(22-17)23-9-11(2)28-12(3)10-23/h5-8,11-12H,4,9-10H2,1-3H3,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFNGVPGJMQERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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